1-((tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methyl)piperazine dihydrochloride
Overview
Description
This compound is a hydrate with a linear formula of C10 H20 N2 S. 2 Cl H . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 277.26 . The InChI code is 1S/C9H18N2S.2ClH.H2O/c1-7-12-8-2-9 (1)11-5-3-10-4-6-11;;;/h9-10H,1-8H2;2*1H;1H2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Overview of Piperazine and Its Derivatives
Piperazine and its derivatives play a significant role in medicinal chemistry, contributing to the development of compounds with a wide range of pharmacological activities. Piperazine itself is a privileged scaffold in drug discovery, serving as a core structure in numerous marketed drugs across various therapeutic areas. The versatility of piperazine-based compounds is evidenced by their application in treating diseases such as tuberculosis, where they have shown potential activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the scaffold's importance in addressing global health challenges like antibiotic resistance (Girase et al., 2020).
DNA Interaction and Radioprotective Properties
One specific application of piperazine derivatives is in the development of minor groove binders, such as Hoechst 33258 and its analogues, which demonstrate strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These compounds have found utility in biological research and medical diagnostics, including chromosome and nuclear staining in cell biology, as well as potential uses in radioprotection and as topoisomerase inhibitors. This reflects the structural versatility of piperazine derivatives in targeting and modulating biological molecules (Issar & Kakkar, 2013).
Broad Therapeutic Potential
Piperazine derivatives have been extensively explored for their therapeutic potential, leading to the identification of compounds with diverse pharmacological profiles. These include central nervous system (CNS) agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine activities. The structural modification of piperazine derivatives has been shown to significantly impact their medicinal properties, demonstrating the scaffold's flexibility in drug design. This underscores the broad potential of piperazine-based molecules in the development of new therapeutic agents for a wide array of diseases (Rathi et al., 2016).
Safety and Hazards
properties
IUPAC Name |
1-[thian-4-yl(thiophen-2-yl)methyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S2.2ClH/c1-2-13(18-9-1)14(12-3-10-17-11-4-12)16-7-5-15-6-8-16;;/h1-2,9,12,14-15H,3-8,10-11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEMLQOSQPYXHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C(C2=CC=CS2)N3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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